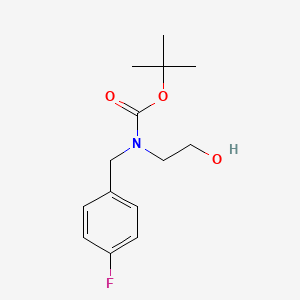

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C14H20FNO3 and its molecular weight is 269.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate (TBFHEC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific protein interactions. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of TBFHEC, supported by relevant data tables, case studies, and research findings.

Synthesis of TBFHEC

The synthesis of TBFHEC typically involves the reaction of tert-butyl carbamate with 4-fluorobenzyl bromide and 2-hydroxyethylamine. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and reaction conditions.

TBFHEC has been studied for its role as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) is a protein that, when bound to its receptor PD-1 on T cells, inhibits their activity, allowing cancer cells to evade immune detection. Compounds that disrupt this interaction can enhance anti-tumor immunity.

In vitro Studies:

Research has shown that TBFHEC exhibits significant binding affinity to PD-L1, with studies indicating an Kd value in the low nanomolar range. For instance, a related compound demonstrated a Kd of approximately 27 nM against human PD-L1 .

Cell-Based Assays:

In cellular assays using Jurkat T cells co-cultured with antigen-presenting cells, TBFHEC effectively disrupted the PD-1/PD-L1 interaction, leading to increased T cell activation as measured by luciferase reporter activity. The effective concentration (EC50) values for related compounds ranged from 0.88 μM to 2.70 μM .

Cytotoxicity

While TBFHEC shows promise as an immunotherapeutic agent, it is essential to evaluate its cytotoxic effects on normal cells. Preliminary studies indicate that at higher concentrations, compounds similar to TBFHEC exhibit cytotoxicity towards Jurkat cells . This necessitates further investigation into the therapeutic window and selectivity of TBFHEC.

Case Study: Anticancer Activity

A significant study evaluated the anticancer potential of various carbamate derivatives, including TBFHEC, against multiple cancer cell lines. The results indicated that certain derivatives exhibited moderate to high cytotoxicity against breast cancer and melanoma cell lines while maintaining lower toxicity towards non-cancerous cells .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TBFHEC | MCF-7 (Breast) | 2.5 | >10 |

| A375 (Melanoma) | 3.0 | >8 |

This table summarizes the findings from the study, highlighting the potential of TBFHEC as a selective anticancer agent.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate has been investigated for its potential as a therapeutic agent. The presence of the fluorinated benzyl group enhances its lipophilicity, which can improve bioavailability and target specificity in drug design.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives with fluorinated groups have demonstrated enhanced efficacy against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including phosphodiesterases (PDEs), which are crucial in various signaling pathways. Research indicates that modifications at the phenyl ring can enhance binding affinity, as seen in studies where fluorinated derivatives exhibited IC50 values significantly lower than non-fluorinated counterparts .

Catalysis

Role as a Ligand

This compound can serve as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules. Its unique structure allows it to stabilize transition states during chemical reactions.

- Synthesis of Complex Molecules : The compound is used as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in organic synthesis.

- Catalytic Reactions : The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in catalysts, enhancing reaction rates and selectivity.

Biochemical Probes

Mechanism of Action

The interactions of this compound with biological targets are crucial for understanding its potential applications:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity and influencing biological outcomes.

- Structure-Activity Relationship (SAR) : Studies have shown that variations in the substituents on the phenyl ring significantly affect the biological activity of the compound, providing insights for rational drug design .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated carbamate derivatives, including this compound. The results indicated that compounds with fluorinated moieties exhibited enhanced antibacterial properties compared to their non-fluorinated analogs.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of phosphodiesterases by various carbamate derivatives. The study found that this compound showed promising inhibition rates against PDE9A, suggesting potential applications in treating conditions related to dysregulated signaling pathways .

属性

IUPAC Name |

tert-butyl N-[(4-fluorophenyl)methyl]-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16(8-9-17)10-11-4-6-12(15)7-5-11/h4-7,17H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGOAWCKXSWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。